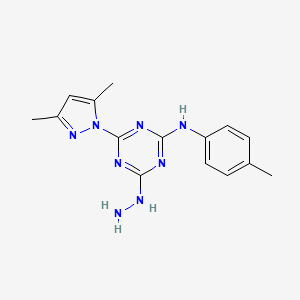

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Overview

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C15H18N8 and its molecular weight is 310.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Investigations

Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. They conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. Their work focused on intermolecular interactions and the electronic properties of these compounds, providing insights into their molecular architecture and potential applications in materials science and drug design (Shawish et al., 2021).

Antimicrobial Activity

A study by Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives. They tested these compounds for antimicrobial and antifungal activity against several microorganisms, revealing their potential use in developing new antimicrobial agents (Sharma et al., 2017).

Antitubercular and Antimicrobial Potential

Deohate and Mulani (2020) synthesized triazine linked pyrazole heterocyclics and evaluated their antitubercular and antimicrobial potential. This research demonstrates the compound's utility in developing new therapies against tuberculosis and other microbial infections (Deohate & Mulani, 2020).

Antiproliferative Activity Against Cancer Cell Lines

Shawish et al. (2022) synthesized mono- and bis(dimethylpyrazolyl)-s-triazine derivatives and studied their antiproliferative activity against various cancer cell lines. They discovered that some compounds showed promising activity, highlighting their potential use in cancer therapy (Shawish et al., 2022).

High Energy Material Properties

Rao et al. (2021) explored the energetic properties of s-triazine derivatives, emphasizing their potential use as insensitive and thermally stable high-energy materials. This could lead to applications in the defense industry and materials science (Rao et al., 2021).

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

For instance, some pyrazole derivatives have demonstrated cytotoxic effects on several human cell lines .

Pharmacokinetics

The in vitro antileishmanial and in vivo antimalarial activities of similar pyrazole derivatives were evaluated, suggesting that these compounds have bioavailability .

Result of Action

For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .

Biochemical Analysis

Biochemical Properties

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS) and can modulate oxidative stress levels within cells . This interaction is crucial as oxidative stress is linked to various cellular damages and diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the levels of ROS, the compound can affect gene expression and cellular metabolism. For instance, increased oxidative stress can lead to the activation of signaling pathways that result in the expression of genes involved in antioxidant defense . Moreover, the compound’s interaction with acetylcholinesterase can impact neuronal cells, leading to changes in neurotransmitter levels and potentially affecting cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the hydrazino and pyrazole groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues . Additionally, the compound can scavenge ROS, reducing oxidative stress and preventing cellular damage . This antioxidant activity is attributed to the presence of the pyrazole ring, which can donate electrons to neutralize ROS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on acetylcholinesterase and its antioxidant properties for several weeks . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress in neuronal tissues . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the accumulation of acetylcholine, leading to overstimulation of cholinergic pathways . Additionally, high doses of the compound can disrupt cellular redox balance, resulting in oxidative damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound has been observed to accumulate in neuronal tissues, where it exerts its effects on acetylcholinesterase and oxidative stress . Additionally, the compound can be transported to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and acetylcholine metabolism . In the mitochondria, the compound can influence mitochondrial function and energy production by modulating oxidative stress levels . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-N-(4-methylphenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8/c1-9-4-6-12(7-5-9)17-13-18-14(21-16)20-15(19-13)23-11(3)8-10(2)22-23/h4-8H,16H2,1-3H3,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETZCPFPSUXJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.